Bienvenue dans la boutique en ligne BenchChem!

3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

Akt kinase inhibition allosteric inhibitor SAR divergent synthesis intermediate

3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (CAS 120800-16-0, synonym: 2-(2-Amino-3-pyridyl)-7-azabenzimidazole, molecular formula C₁₁H₉N₅, MW 211.22) is the unsubstituted parent scaffold of the 3H-imidazo[4,5-b]pyridin-2-yl pyridin-2-amine chemotype. This heterocyclic building block features a characteristic 2-aminopyridine moiety appended to an imidazo[4,5-b]pyridine core and carries a free NH at the imidazole N3 position, distinguishing it from its N-substituted congeners.

Molecular Formula C11H9N5
Molecular Weight 211.228
CAS No. 120800-16-0
Cat. No. B2835458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine
CAS120800-16-0
Molecular FormulaC11H9N5
Molecular Weight211.228
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C11H9N5/c12-9-7(3-1-5-13-9)10-15-8-4-2-6-14-11(8)16-10/h1-6H,(H2,12,13)(H,14,15,16)
InChIKeyFAXVWWJDBRREKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (CAS 120800-16-0): Core Scaffold for Allosteric Akt Kinase Inhibitor Development


3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (CAS 120800-16-0, synonym: 2-(2-Amino-3-pyridyl)-7-azabenzimidazole, molecular formula C₁₁H₉N₅, MW 211.22) is the unsubstituted parent scaffold of the 3H-imidazo[4,5-b]pyridin-2-yl pyridin-2-amine chemotype. This heterocyclic building block features a characteristic 2-aminopyridine moiety appended to an imidazo[4,5-b]pyridine core and carries a free NH at the imidazole N3 position, distinguishing it from its N-substituted congeners. Its primary documented significance lies in serving as the foundational intermediate for a series of orally bioavailable, ATP-independent (allosteric) Akt kinase inhibitors that culminated in the clinical candidate miransertib (ARQ 092) [1] [2]. A co-crystal structure of a closely related analog bound to full-length Akt1 (PDB 4EJN, 2.19 Å resolution) confirms that the 2-aminopyridine moiety engages in bidentate hydrogen bonding with the kinase domain, a pharmacophoric feature retained across the series [3]. Commercially available at ≥97% purity from multiple suppliers, this compound is positioned as a versatile starting material for medicinal chemistry programs targeting the PI3K/Akt/mTOR pathway .

Why N-Substituted Imidazo[4,5-b]pyridine Analogs Cannot Simply Replace 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine in Divergent Synthesis and SAR Exploration


Generic substitution of 3-(3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine with an N-alkylated or N-arylated analog is not a functionally neutral replacement. The free NH at the N3 position of the imidazo[4,5-b]pyridine ring serves as both a hydrogen-bond donor and a synthetic handle for late-stage diversification. In the Akt inhibitor series, the N3 substituent is a critical determinant of biochemical potency: early SAR studies demonstrated that replacing the N-phenyl group with N-methyl (compound 4a) shifts Akt1 IC₅₀ from 0.72 μM to 5.9 μM (4b, N-t-Bu), and further addition of a primary amine at the benzylic position (compound 6, CH₂NH₂) alters selectivity across Akt isoforms [1]. More broadly, a direct head-to-head study of N-unsubstituted versus N-methyl-substituted 2,6-diphenyl imidazo[4,5-b]pyridines confirmed that N-methylation changes antiproliferative potency and cell-cycle arrest profiles across multiple human cancer lines [2]. The N-unsubstituted scaffold thus provides a unique divergent intermediate that cannot be recapitulated by pre-substituted analogs—any attempt to substitute a pre-functionalized N-substituted compound forecloses access to the full SAR landscape accessible from the parent NH scaffold.

Quantitative Differentiation Evidence for 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine versus Closest Analogs and Alternative Scaffolds


N3-Unsubstituted Scaffold Enables Divergent Synthesis: SAR Data from the ArQule Akt Inhibitor Program Demonstrates the Impact of N3-Substitution on Biochemical Potency Across Akt Isoforms

The target compound bears a free NH at the imidazo[4,5-b]pyridine N3 position, enabling direct N-functionalization to access the entire 3-substituted SAR series. In the ArQule medicinal chemistry program, the N3 substituent was systematically varied: compound 4a (N-methyl) showed AKT1 IC₅₀ = 0.72 μM, AKT2 IC₅₀ = 20 μM, AKT3 IC₅₀ > 100 μM; compound 4b (N-tert-butyl) gave AKT1 IC₅₀ = 5.9 μM, AKT2 IC₅₀ = 16 μM, AKT3 IC₅₀ = 71 μM; and compound 6 (N-CH₂NH₂) yielded AKT1 IC₅₀ = 1.7 μM, AKT2 IC₅₀ = 9.3 μM, AKT3 IC₅₀ > 100 μM. This demonstrates a >8-fold difference in AKT1 potency between N-methyl (4a) and N-tert-butyl (4b) substitution, and isoform selectivity shifts that are governed entirely by the N3 substituent [1]. Purchasing a pre-substituted analog precludes exploration of this critical SAR vector.

Akt kinase inhibition allosteric inhibitor SAR divergent synthesis intermediate

N-Unsubstituted vs. N-Methyl Substitution Alters Antiproliferative Potency and Cell-Cycle Profile: Direct Comparative Data in 2,6-Diphenyl Imidazo[4,5-b]pyridines

Boček Pavlinac et al. (2023) conducted a systematic comparison of N-unsubstituted and N-methyl-substituted 2,6-diphenyl imidazo[4,5-b]pyridines in a panel of human cancer cell lines. The most active N-methyl derivative (compound 19, p-hydroxy-substituted) displayed IC₅₀ values of 1.45–4.25 μM across tested lines, while the N-unsubstituted counterpart (compound 13) showed comparable but distinct potency profiles. Critically, N-methyl derivative 19 induced dose-dependent G2/M cell-cycle arrest, a phenotype not equivalently observed with the N-unsubstituted analog, indicating that N3-substitution alters the mechanism of antiproliferative action [1]. This study provides direct experimental evidence that the N3 substituent on the imidazo[4,5-b]pyridine core is not a silent structural feature but a determinant of both quantitative potency and qualitative cellular phenotype.

antiproliferative activity N-substitution SAR cancer cell line panel

Allosteric (ATP-Independent) Mechanism of the Imidazo[4,5-b]pyridine Scaffold Differentiates It from ATP-Competitive Akt Inhibitors: Biochemical IC₅₀ Cross-Comparison

Compounds derived from the 3-(3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold (including ARQ 092/miransertib and ARQ 751) inhibit Akt through an allosteric, ATP-independent mechanism, binding at the PH-kinase domain interface rather than the ATP-binding pocket. This mechanism is fundamentally distinct from ATP-competitive Akt inhibitors such as GDC-0068 (ipatasertib). Biochemical comparison against full-length active Akt isoforms shows: ARQ 092 (allosteric): AKT1 IC₅₀ = 5.0 nM, AKT2 IC₅₀ = 4.5 nM, AKT3 IC₅₀ = 16 nM; MK-2206 (allosteric comparator): AKT1 IC₅₀ = 40.5 nM, AKT2 IC₅₀ = 29.5 nM, AKT3 IC₅₀ = 36.4 nM; GDC-0068 (ATP-competitive): AKT1 IC₅₀ = 2.0 nM, AKT2 IC₅₀ = 27.0 nM, AKT3 IC₅₀ = 6.3 nM [1]. The allosteric binding mode was confirmed by a co-crystal structure of a close analog (compound 12j) with unphosphorylated Akt1 at 2.25 Å resolution, revealing that inhibitor binding occludes the ATP-binding cleft via a conformational rearrangement rather than direct ATP-site competition [2]. Unlike ATP-competitive inhibitors, allosteric inhibitors derived from this scaffold do not induce paradoxical hyperphosphorylation of Akt at Thr308 and Ser473 in cells [3].

allosteric Akt inhibition ATP-independent mechanism kinase selectivity

Crystallographically Validated Bidentate Hydrogen-Bonding Motif of the 2-Aminopyridine Moiety: Structural Differentiation from Scaffolds Lacking This Pharmacophore

The PDB structure 4EJN (2.19 Å resolution) captures a close analog of the target compound—N-(4-(5-(3-acetamidophenyl)-2-(2-aminopyridin-3-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)-3-fluorobenzamide—bound to the autoinhibited form of full-length human AKT1 [1]. The structure reveals that the 2-aminopyridine moiety engages in a bidentate hydrogen-bonding interaction with the main-chain atoms of the loop connecting the β4-strand and the αC-helix of the kinase domain. This binding interaction, mediated by the pyridine nitrogen and the 2-amino group, is a conserved pharmacophoric feature across the entire imidazo[4,5-b]pyridin-2-yl pyridin-2-amine series and is preserved in the clinical candidate ARQ 092 (PDB 5KCV) [2]. The 2-aminopyridine moiety of the target compound thus provides a structurally validated hydrogen-bonding anchor that is absent in imidazo[4,5-b]pyridine scaffolds lacking the 2-(pyridin-2-amine) substituent, such as simple 2-phenyl or 2-methyl imidazo[4,5-b]pyridines.

X-ray crystallography hydrogen bonding structure-based drug design

Clinical-Stage Derivative ARQ 092 Demonstrates Oral Bioavailability and In Vivo Target Engagement: Translational Validation of the Scaffold

ARQ 092 (miransertib), the most advanced compound derived from the 3-(3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold, has demonstrated clinical-stage translatability that validates the parent scaffold. In a mouse PK/PD study (100 mg/kg p.o.), ARQ 092 achieved 99% reduction in p-AKT (S473), 95% reduction in p-AKT (T308), and 58% reduction in p-PRAS40 (T246) in AN3CA tumor xenografts, with tumor drug concentrations of 21.0 μM at 1 h and 9.6 μM at 8 h post-dose, representing a tumor-to-plasma ratio of 10:1 [1]. Oral bioavailability was 23% in mice. Compound 21a (ARQ 092) inhibited proliferation of AN3CA endometrial cancer cells with an MTS IC₅₀ of 0.71 μM and IGROV-1 ovarian cancer cells with an IC₅₀ of 0.21 μM [1]. These in vivo pharmacodynamic and pharmacokinetic data, while derived from the optimized clinical candidate rather than the parent scaffold itself, demonstrate that the core chemotype is capable of supporting orally bioavailable, tumor-penetrant compounds with robust target engagement—a translational profile that differentiates this scaffold from many alternative allosteric Akt inhibitor series that have failed to achieve comparable in vivo performance.

oral bioavailability pharmacodynamics xenograft efficacy

Procurement-Validated Application Scenarios for 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine in Drug Discovery and Chemical Biology


Divergent Synthesis of 3-Substituted Imidazo[4,5-b]pyridine Libraries for Allosteric Akt Inhibitor Lead Optimization

As the N3-unsubstituted parent scaffold, CAS 120800-16-0 is the sole starting point for parallel synthesis of 3-alkyl, 3-benzyl, and 3-aryl imidazo[4,5-b]pyridin-2-yl pyridin-2-amine libraries via direct N-alkylation or N-arylation. The ArQule program demonstrated that N3 substituent variation alone can modulate AKT1 IC₅₀ over an >8-fold range (0.72–5.9 μM) and alter isoform selectivity [1]. Pre-substituted analogs cannot serve this divergent purpose. Procurement of this intermediate enables exploration of the full N3 SAR vector without committing to a specific substitution pattern at the outset of library synthesis.

Structure-Based Drug Design Leveraging the Crystallographically Validated 2-Aminopyridine Pharmacophore

The co-crystal structures PDB 4EJN (2.19 Å) and PDB 5KCV confirm that the 2-aminopyridine moiety of this scaffold forms conserved bidentate hydrogen bonds with the Akt1 kinase domain [2] [3]. This validated binding anchor supports fragment-based or structure-guided optimization campaigns where the 2-aminopyridine group is maintained as the core recognition element while diversity is introduced at the N3, C5, and C6 positions of the imidazo[4,5-b]pyridine ring. Scaffolds lacking this 2-aminopyridine substituent cannot exploit this specific hydrogen-bonding interaction.

ATP-Independent (Allosteric) Kinase Inhibitor Probe Development with Differentiated Mechanism of Action

The imidazo[4,5-b]pyridin-2-yl pyridin-2-amine chemotype was explicitly optimized for ATP-independent, allosteric Akt inhibition—a mechanism that avoids paradoxical Akt hyperphosphorylation observed with ATP-competitive inhibitors and achieves high kinase selectivity by targeting a unique PH-kinase domain interface [3] [4]. For chemical biology programs requiring a tool compound that inhibits Akt without triggering compensatory pathway activation, this scaffold offers a mechanistically validated starting point, distinct from ATP-competitive chemotypes such as GDC-0068 or capivasertib [4].

Synthesis of Clinical Candidate ARQ 092 (Miransertib) and Structurally Related Akt Degrader Probes

CAS 120800-16-0 serves as the direct synthetic precursor to ARQ 092 via sequential N-arylation with 4-(1-aminocyclobutyl)phenyl and C5-phenyl Suzuki coupling [1] [3]. The clinical validation of ARQ 092 in advanced solid tumors and Proteus syndrome (driven by AKT1-E17K mutation) establishes the translational credibility of this scaffold. Additionally, the allosteric binding mode makes this scaffold suitable for designing PROTAC-based Akt degraders that recruit the E3 ligase machinery to the PH-kinase domain interface [4].

Quote Request

Request a Quote for 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.